![molecular formula C24H18FN3O2S B2572824 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide CAS No. 396720-31-3](/img/structure/B2572824.png)
4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide
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Overview
Description
Synthesis Analysis
The synthesis of fluorinated pyrazoles, which is the core structure of the compound, has been extensively studied. Fluorinated pyrazoles play an important role in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . The popularity of fluorinated pyrazoles has grown exponentially since the early 1990s, with more than 50% of all contributions on the topic having been published in the last 5 years .Scientific Research Applications
Fluorinated Heterocyclic Compounds Synthesis
Research on fluorine-bearing heterocyclic compounds, including pyrazolones and pyrimidines, highlights the importance of fluorinated molecules in developing biologically active molecules. These compounds, due to their structural diversity and the unique properties imparted by the fluorine atom, are of significant interest in medicinal chemistry and materials science. For instance, the synthesis of fluorinated pyrazolones and pyrimidines demonstrates the versatility of fluorinated compounds in generating diverse molecular scaffolds with potential applications ranging from pharmaceuticals to advanced materials (Shi, Wang, & Schlosser, 1996).
Antibacterial Fluorine-Containing Molecules
The development of new fluorine-containing thiadiazolotriazinones as potential antibacterial agents showcases the role of fluorine in enhancing the pharmacophore's activity. These compounds, incorporating 4-fluoro-3-(Phenoxy)phenyl and 4-fluorophenyl groups, demonstrate the critical role of fluorination in designing molecules with improved antibacterial efficacy. This research underscores the potential of fluorinated compounds in addressing antibiotic resistance and developing new therapeutic agents (Holla, Bhat, & Shetty, 2003).
Fluorescent Chemosensors
The synthesis and investigation of pyrazoline derivatives as fluorescent chemosensors for metal ion detection illustrate the application of fluorinated compounds in analytical chemistry. These molecules, with their ability to selectively detect metal ions like Fe3+, highlight the use of fluorinated heterocycles in designing sensitive and selective sensors for environmental monitoring, biomedical research, and industrial applications (Khan, 2020).
Met Kinase Inhibition
Research on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as Met kinase inhibitors provides insight into the role of fluorinated compounds in cancer therapy. These inhibitors showcase the therapeutic potential of fluorinated molecules in targeting specific kinases involved in cancer progression, offering pathways for the development of targeted cancer therapies (Schroeder et al., 2009).
Mechanism of Action
Target of Action
The primary target of the compound 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide is the enzyme succinate dehydrogenase (SDH) . SDH is a key enzyme in the citric acid cycle and the electron transport chain, playing a crucial role in energy production within cells .
Mode of Action
The compound 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide interacts with SDH through hydrogen bonding and pi-pi interactions . This interaction inhibits the enzymatic activity of SDH, disrupting the energy production process within the cell .
Biochemical Pathways
By inhibiting SDH, 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide affects the citric acid cycle and the electron transport chain . These are key biochemical pathways involved in cellular respiration and energy production. The inhibition of SDH disrupts these pathways, leading to a decrease in ATP production and an increase in reactive oxygen species .
Result of Action
The inhibition of SDH by 4-fluoro-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide leads to a disruption in energy production within the cell . This can result in cell death, particularly in cells that are heavily reliant on oxidative phosphorylation for energy production .
properties
IUPAC Name |
4-fluoro-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18FN3O2S/c25-17-8-6-16(7-9-17)24(29)26-23-21-14-31-15-22(21)27-28(23)18-10-12-20(13-11-18)30-19-4-2-1-3-5-19/h1-13H,14-15H2,(H,26,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNSPKAGXOVVIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)OC4=CC=CC=C4)NC(=O)C5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18FN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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